![molecular formula C18H20N6O4S4 B2438038 4-(N,N-diethylsulfamoyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392299-85-3](/img/structure/B2438038.png)
4-(N,N-diethylsulfamoyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
4-(N,N-diethylsulfamoyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H20N6O4S4 and its molecular weight is 512.64. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-diethylsulfamoyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diethylsulfamoyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agents
This compound has shown potential as an antibacterial agent. Its structure allows it to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The thiazole and thiadiazole rings in its structure are known to enhance antibacterial activity .
Antifungal Applications
Similar to its antibacterial properties, this compound also exhibits antifungal activity. It can be used to develop treatments for fungal infections, particularly those resistant to conventional antifungal drugs .
Anticancer Research
The compound has been studied for its potential in anticancer therapies. Its ability to interfere with cell proliferation and induce apoptosis in cancer cells makes it a promising candidate for further research in oncology .
Enzyme Inhibition
Research has indicated that this compound can act as an enzyme inhibitor. It has been tested against various enzymes, showing significant inhibitory effects, which could be useful in treating diseases where enzyme regulation is crucial .
Anti-inflammatory Agents
The compound has potential anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs .
Neuroprotective Agents
Studies suggest that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which is beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Agricultural Applications
In agriculture, this compound can be used as a pesticide. Its structure allows it to act against various pests, providing a new tool for crop protection .
Antiviral Research
There is potential for this compound in antiviral research. Its ability to inhibit viral replication makes it a candidate for developing new antiviral drugs .
These applications highlight the versatility and potential of “4-(diethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide” in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4S4/c1-3-24(4-2)32(27,28)13-7-5-12(6-8-13)15(26)21-17-22-23-18(31-17)30-11-14(25)20-16-19-9-10-29-16/h5-10H,3-4,11H2,1-2H3,(H,19,20,25)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDWWAPZNHRPBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diethylsulfamoyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide |
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